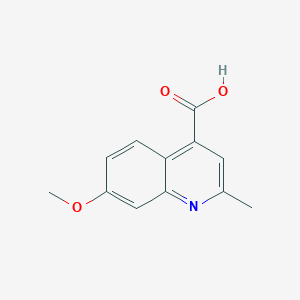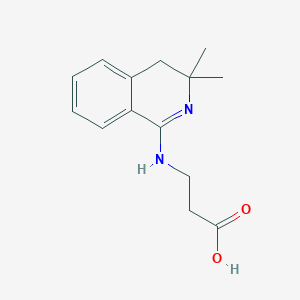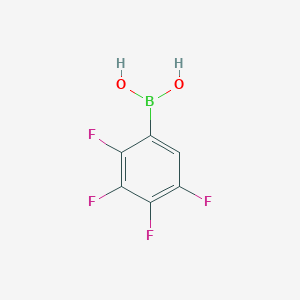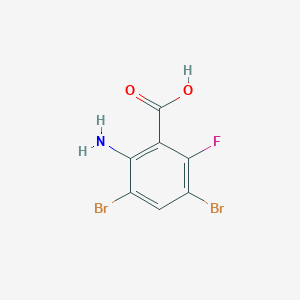
Palmarumycin CP(1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmarumycin CP(1) is a natural product isolated from the fermentation broth of the fungus Gliocladium sp. Palmarumycin CP(1) is a potent inhibitor of topoisomerase I and has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Properties : Palmarumycin CP(1), along with other palmarumycins, was initially isolated from the fungus Coniothyrium palmarum. These compounds exhibited notable antifungal and antibacterial activities, attributed to their unique structural features, such as the 1,8-dihydroxynaphthalene unit connected by a spiroacetal to a partially reduced naphthalene unit (Krohn et al., 1994).
Antimalarial and Antituberculosis Activity : A study on palmarumycins isolated from the mangrove fungus BCC 25093 found that compounds like palmarumycin CP(1) showed activity against Plasmodium falciparum, the causative agent of malaria, and Mycobacterium tuberculosis, responsible for tuberculosis. These findings highlight their potential as antimalarial and antituberculosis agents (Bunyapaiboonsri et al., 2015).
Cytotoxic Activity Against Cancer Cells : Palmarumycins, including CP(1), have shown cytotoxic effects against various cancer cell lines. Their unique molecular structure contributes to their potential as antineoplastic agents (Powis et al., 2006).
Antileishmanial Activity : Palmarumycin CP(1) demonstrated significant activity against Leishmania donovani, a parasite responsible for leishmaniasis. This suggests its potential use in treating parasitic infections (Martínez-Luis et al., 2009).
Anti-L. donovani Activity in Macrophage/Amastigote Model : A study on palmarumycin CP18, closely related to CP(1), showed its efficacy against L. donovani in a macrophage/amastigote model, highlighting its potential in anti-leishmanial therapies (Ortega et al., 2014).
Reversing Azole Resistance in Candida Strains : Palmarumycin P3, another analog, was effective in reversing azole resistance in Candida strains by blocking the efflux pump Mdr1. This suggests that palmarumycins could be useful in overcoming drug resistance in fungal infections (Song et al., 2022).
Propiedades
Número CAS |
159933-90-1 |
|---|---|
Nombre del producto |
Palmarumycin CP(1) |
Fórmula molecular |
C20H12O4 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
8'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,4'-naphthalene]-1'-one |
InChI |
InChI=1S/C20H12O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-11,21H |
Clave InChI |
LVOXAJYEGVDSQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
Otros números CAS |
159933-90-1 |
Sinónimos |
palmarumycin CP(1) palmarumycin CP1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)


![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)


![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)

![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)
![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)